(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid
Overview
Description
(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid: is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a boronic acid group
Mechanism of Action
Target of Action
A structurally similar compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, is known to inhibit succinate dehydrogenase (sdhi) . Succinate dehydrogenase is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .
Mode of Action
This inhibition disrupts the energy production in cells, leading to cell death .
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production . The downstream effects include a decrease in ATP production, leading to energy depletion in the cells .
Result of Action
Based on the action of the related compound, we can infer that the inhibition of succinate dehydrogenase would lead to energy depletion in the cells, ultimately causing cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid are largely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as a source of nucleophilic organic groups that are transferred from boron to palladium
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using high-purity starting materials and catalysts .
Chemical Reactions Analysis
Types of Reactions: (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The difluoromethyl group can be reduced to form a methyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands for Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Methyl-substituted pyrazole derivatives.
Substitution: Various aryl or alkyl-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethyl pyrazole derivatives
Comparison: (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the difluoromethyl and boronic acid groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced versatility in synthetic applications and potential for forming stable complexes with biomolecules .
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF2N2O2/c6-4(7)9-2-3(1-8-9)5(10)11/h1-2,4,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXFJNMDWKLYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736663 | |
Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312693-57-4 | |
Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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